Trypanothione synthetase-IN-3

Description

Propriétés

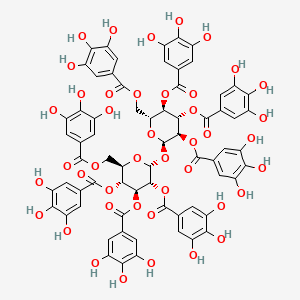

Formule moléculaire |

C68H54O43 |

|---|---|

Poids moléculaire |

1559.1 g/mol |

Nom IUPAC |

[(2R,3R,4S,5R,6R)-3,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]-6-[(2R,3R,4S,5R,6R)-3,4,5-tris[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C68H54O43/c69-27-1-19(2-28(70)45(27)85)59(93)101-17-43-53(105-61(95)21-5-31(73)47(87)32(74)6-21)55(107-63(97)23-9-35(77)49(89)36(78)10-23)57(109-65(99)25-13-39(81)51(91)40(82)14-25)67(103-43)111-68-58(110-66(100)26-15-41(83)52(92)42(84)16-26)56(108-64(98)24-11-37(79)50(90)38(80)12-24)54(106-62(96)22-7-33(75)48(88)34(76)8-22)44(104-68)18-102-60(94)20-3-29(71)46(86)30(72)4-20/h1-16,43-44,53-58,67-92H,17-18H2/t43-,44-,53-,54-,55+,56+,57-,58-,67-,68-/m1/s1 |

Clé InChI |

LVWJZBHMFBYXBN-UUTZMJNCSA-N |

SMILES isomérique |

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O |

SMILES canonique |

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Inhibition of a Key Parasitic Enzyme: A Technical Guide to Trypanothione Synthetase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting Trypanothione synthetase (TryS), a critical enzyme in the redox metabolism of trypanosomatids. These parasites are responsible for devastating diseases such as Chagas disease, African trypanosomiasis, and leishmaniasis. The unique reliance of these organisms on the trypanothione system, which is absent in humans, makes TryS a promising target for the development of novel therapeutics.[1] While information on a specific inhibitor designated "Trypanothione synthetase-IN-3" is not publicly available, this guide will delve into the well-characterized mechanisms of other potent TryS inhibitors, offering valuable insights for drug discovery efforts.

The Central Role of Trypanothione Synthetase in Parasite Survival

Trypanothione synthetase is a bifunctional enzyme that catalyzes the two-step synthesis of trypanothione (N¹,N⁸-bis(glutathionyl)spermidine).[2][3][4] This process involves the ATP-dependent ligation of two glutathione molecules to a spermidine molecule.[2] Trypanothione is the principal low-molecular-weight thiol in these parasites, playing a crucial role in maintaining cellular redox homeostasis and protecting against oxidative stress.[1][4][5] Given its essentiality for parasite viability, the inhibition of TryS is a validated strategy for anti-trypanosomatid drug development.[1][4]

Quantitative Analysis of Trypanothione Synthetase Inhibitors

Several classes of compounds have been identified as inhibitors of TryS. The following table summarizes the quantitative data for some of the most notable examples. This data is crucial for comparing the potency and selectivity of different chemical scaffolds.

| Inhibitor Class | Representative Compound(s) | Target Organism(s) | IC50 (µM) against TryS | EC50 (µM) against Parasite | Selectivity Index (SI) | Reference |

| Paullones | 3-chlorokenpaullone derivatives | T. cruzi, L. infantum | 1 - 10 | 1 - 10 | <10 - >10 | [4][6] |

| Organoselenium | Ebselen | T. brucei | Slow-binding | ~1 | >10 | [5] |

| Phenyl-tetrazole/thiazole | Various derivatives | T. brucei | 10 - 50 | Not reported | Not reported | [6] |

| Oxabicyclo-nonanone | Not specified | Not specified | ~20 | Not reported | Not reported | [6] |

| Cynaropicrin | Cynaropicrin | Not specified | ~5 | Not reported | Not reported | [6] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. EC50 values represent the concentration required to inhibit the growth of the parasite by 50%. The Selectivity Index (SI) is the ratio of the cytotoxic concentration against a mammalian cell line to the EC50 against the parasite, with higher values indicating greater selectivity.

Deciphering the Mechanisms of Inhibition

The identified inhibitors of Trypanothione synthetase exhibit diverse mechanisms of action, providing multiple avenues for therapeutic intervention.

Covalent Inhibition

One notable mechanism is the irreversible covalent modification of the enzyme. For instance, Ebselen has been shown to be a slow-binding inhibitor that irreversibly modifies a highly conserved cysteine residue within the synthetase domain of TryS from Trypanosoma brucei.[5] This covalent attachment leads to the inactivation of the enzyme.

Non-Covalent Inhibition

A significant number of TryS inhibitors act through non-covalent interactions. These can be further classified based on their behavior with respect to the enzyme's substrates.

-

Non-competitive Inhibition: Some of the most potent inhibitors identified, including a singleton containing an adamantine moiety, exhibit non-competitive inhibition with respect to all three substrates (glutathione, spermidine, and ATP).[5] This suggests that the inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. Binding at this site induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding.

-

Mixed and Uncompetitive Inhibition: High-throughput screening efforts have also identified compounds that display mixed or uncompetitive inhibition patterns.[1] In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically with different affinities. Uncompetitive inhibitors, on the other hand, only bind to the enzyme-substrate complex.

-

Substrate-Competitive Inhibition: The paullone class of inhibitors is thought to occupy the binding sites for the polyamine (spermidine) and the second glutathione molecule.[4] This suggests a competitive or mixed-mode of inhibition with respect to these substrates.

Experimental Protocols for Characterizing Inhibitor Mechanism of Action

The following are generalized protocols for key experiments used to elucidate the mechanism of action of Trypanothione synthetase inhibitors.

Enzyme Inhibition Assay (Spectrophotometric)

This assay is used to determine the IC50 value of a compound and to investigate the mode of inhibition through kinetic studies.

Principle: The activity of TryS is measured by quantifying the production of ADP, which is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant Trypanothione synthetase

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.8, 20 mM MgCl2, 2 mM DTT)

-

Substrates: ATP, glutathione, spermidine

-

Coupling enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Test inhibitor dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in the wells of a 96-well plate containing assay buffer, ATP, glutathione, spermidine, PEP, NADH, PK, and LDH.

-

Add the test inhibitor at various concentrations (typically a serial dilution). Include a DMSO control (no inhibitor).

-

Initiate the reaction by adding Trypanothione synthetase.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).

-

Calculate the initial reaction velocities from the linear portion of the absorbance curves.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

For kinetic studies, vary the concentration of one substrate while keeping the others constant, in the presence and absence of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

Mass Spectrometry for Covalent Modification

This method is used to confirm irreversible binding and identify the specific amino acid residue modified by a covalent inhibitor.

Principle: The mass of the intact TryS protein is measured before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor indicates covalent binding. Tandem mass spectrometry (MS/MS) of proteolytic digests of the modified protein can then pinpoint the exact site of modification.

Materials:

-

Recombinant Trypanothione synthetase

-

Covalent inhibitor

-

Incubation buffer

-

Mass spectrometer (e.g., ESI-Q-TOF)

-

Proteolytic enzyme (e.g., trypsin)

-

Reagents for protein digestion and peptide analysis

Procedure:

-

Incubate TryS with a molar excess of the covalent inhibitor for a defined period.

-

Analyze the intact protein using mass spectrometry to detect a mass shift.

-

Digest the modified protein with trypsin.

-

Analyze the resulting peptide fragments by LC-MS/MS.

-

Search the MS/MS data against the protein sequence to identify the peptide carrying the modification and the specific modified amino acid residue.

Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex biological processes involved.

Caption: The two-step enzymatic synthesis of trypanothione catalyzed by Trypanothione synthetase (TryS).

References

- 1. Targeting Trypanothione Metabolism in Trypanosomatids [mdpi.com]

- 2. Trypanothione synthase - Wikipedia [en.wikipedia.org]

- 3. Leishmania Trypanothione Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Unveiling a New Class of Trypanosomatid-Specific Inhibitors: A Technical Guide to the Discovery of Trypanothione Synthetase-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and initial characterization of a novel class of inhibitors targeting Trypanothione Synthetase (TryS), a critical enzyme in the redox metabolism of kinetoplastid parasites. As a specific inhibitor designated "Trypanothione synthetase-IN-3" is not publicly documented, this report focuses on the discovery pipeline and mechanistic insights derived from a representative and well-characterized TryS inhibitor, Ebselen, and other recently identified inhibitor scaffolds. This document will detail the discovery process, quantitative inhibitory data, experimental methodologies, and the underlying biochemical pathways, serving as a comprehensive resource for researchers in parasitology and drug development.

Introduction: The Critical Role of Trypanothione Synthetase in Kinetoplastids

Kinetoplastid parasites, the causative agents of devastating diseases such as leishmaniasis, Chagas disease, and human African trypanosomiasis, possess a unique thiol metabolism centered around trypanothione [N1,N8-bis(glutathionyl)spermidine]. This molecule, absent in humans, is synthesized by the enzyme Trypanothione Synthetase (TryS) and is essential for maintaining the parasite's intracellular reducing environment and protecting it from oxidative stress.[1] The indispensability of TryS for parasite survival, coupled with its absence in the mammalian host, makes it a highly attractive target for the development of novel and selective chemotherapeutics.[2]

The discovery of potent and specific TryS inhibitors is a key strategy in the development of new drugs against these neglected tropical diseases. This guide outlines the successful application of high-throughput screening (HTS) and subsequent mechanistic studies that have led to the identification of novel chemical scaffolds with significant anti-trypanosomal activity.

The Discovery Pipeline: From High-Throughput Screening to Hit Validation

The identification of novel TryS inhibitors was initiated through a large-scale high-throughput screening campaign. A library of 51,624 drug-like compounds was screened against recombinant Trypanothione Synthetase from Trypanosoma brucei (TbTryS).[3] This primary screen identified a number of initial hits, which were then subjected to confirmatory assays to determine their potency and validate their mechanism of action.

Quantitative Inhibitor Data

The screening and subsequent characterization efforts yielded several promising inhibitor classes with varying potencies against TryS from different trypanosomatid species. The table below summarizes the inhibitory activity of key compounds identified.

| Compound/Scaffold | Target Organism(s) | IC50 (µM) | Notes |

| Ebselen | T. brucei, L. infantum, T. cruzi | 2.6 - 13.8 | A multi-species, slow-binding, irreversible covalent inhibitor.[3][4] |

| Calmidazolium chloride | T. brucei, L. infantum, T. cruzi | Low µM | A multi-species inhibitor.[3] |

| Carboxy piperidine amide | T. brucei | Not specified | A novel identified inhibitor scaffold.[3][4] |

| Amide methyl thiazole phenyl | T. brucei | Not specified | A novel identified inhibitor scaffold.[3][4] |

| Adamantane-containing singleton | T. brucei | 1.2 | The most potent non-covalent, non-competitive inhibitor identified in the screen.[3][5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments utilized in the discovery and characterization of the Trypanothione Synthetase inhibitors.

High-Throughput Screening (HTS) Assay for TbTryS Inhibition

This protocol describes a robust assay suitable for screening large compound libraries for inhibitors of T. brucei Trypanothione Synthetase.

-

Principle: The assay measures the ATP-dependent synthesis of trypanothione from glutathione and spermidine. The consumption of ATP is coupled to a luciferase-based system to generate a luminescent signal, which is inversely proportional to the activity of TryS.

-

Materials:

-

Recombinant T. brucei Trypanothione Synthetase (TbTryS)

-

Assay Buffer: 100 mM HEPES (pH 8.0), 10 mM MgCl2, 0.5 mM EDTA, 2 mM DTT, 0.01% (v/v) Brij-35

-

Substrates: Glutathione (GSH), Spermidine (Spd), ATP

-

Compound Library (dissolved in DMSO)

-

ATP detection reagent (e.g., Kinase-Glo®)

-

384-well assay plates

-

-

Procedure:

-

Dispense 25 µL of assay buffer containing TbTryS to each well of a 384-well plate.

-

Add 0.5 µL of test compound or DMSO (control) to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound pre-incubation with the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of a substrate mix containing GSH, Spd, and ATP.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and measure the remaining ATP by adding 50 µL of the ATP detection reagent.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

IC50 Determination

-

Principle: To determine the potency of the hit compounds, a dose-response curve is generated by measuring the enzymatic activity at various inhibitor concentrations.

-

Procedure:

-

Perform the HTS assay as described above with a serial dilution of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software to calculate the IC50 value.

-

Mechanism of Action Studies: Covalent Inhibition by Ebselen

Kinetic and mass spectrometry analyses were employed to elucidate the mechanism of inhibition for Ebselen.

-

Kinetic Analysis:

-

Pre-incubate TbTryS with Ebselen for varying durations before initiating the reaction.

-

Measure the enzymatic activity at each time point.

-

A time-dependent decrease in enzyme activity is indicative of slow-binding inhibition.

-

-

Mass Spectrometry Analysis:

-

Incubate TbTryS with Ebselen.

-

Digest the protein into peptides using trypsin.

-

Analyze the peptide fragments by LC-MS/MS.

-

Identify the peptide containing the covalent modification by observing a mass shift corresponding to the adduction of Ebselen. This analysis revealed that Ebselen irreversibly modifies a highly conserved cysteine residue within the synthetase domain of TryS.[3][4]

-

Signaling Pathways and Experimental Workflows

Visual representations of the key biological pathway and the experimental process aid in understanding the context and execution of this research.

Trypanothione Biosynthesis and Redox Pathway

The following diagram illustrates the central role of Trypanothione Synthetase in the redox metabolism of kinetoplastids.

Caption: The Trypanothione biosynthesis and redox cycle in kinetoplastids.

Inhibitor Discovery Workflow

The logical progression from initial screening to detailed characterization is depicted in the workflow diagram below.

Caption: Workflow for the discovery and characterization of Trypanothione Synthetase inhibitors.

Synthesis of Trypanothione Synthetase Inhibitors

While a specific synthesis protocol for a designated "Trypanothione synthetase-IN-3" is not available, the identified active scaffolds, such as the carboxy piperidine amide and amide methyl thiazole phenyl moieties, provide a clear direction for synthetic chemistry efforts. The synthesis of analogues based on these scaffolds would follow established medicinal chemistry principles to explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties. For a well-known compound like Ebselen, established synthetic routes are available in the chemical literature. The focus of future work will be on the rational design and synthesis of novel derivatives based on the HTS hits to develop lead compounds with improved drug-like properties.

Conclusion and Future Directions

The discovery of novel, potent inhibitors of Trypanothione Synthetase through high-throughput screening represents a significant advancement in the pursuit of new treatments for trypanosomatid-borne diseases. The identification of diverse chemical scaffolds, including both covalent and non-covalent inhibitors, provides a rich starting point for medicinal chemistry optimization. The detailed mechanistic characterization of inhibitors like Ebselen confirms that TryS is a druggable target and provides valuable insights for the rational design of next-generation inhibitors.

Future efforts will concentrate on the synthesis and evaluation of analogues of the most promising hits to improve their potency and selectivity, and to assess their efficacy in in vivo models of infection. The ultimate goal is to deliver a clinical candidate that can offer a safer and more effective treatment for patients suffering from these devastating neglected diseases.

References

- 1. Metabolism and functions of trypanothione in the Kinetoplastida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Validation of Trypanothione Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Safety Operating Guide

Prudent Disposal Procedures for Trypanothione Synthetase-IN-3

Disclaimer: No specific safety data sheet (SDS) or disposal guidelines for a chemical explicitly identified as "Trypanothione synthetase-IN-3" are publicly available. The following procedures are based on general best practices for the disposal of laboratory chemicals of unknown hazard. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Given the absence of specific hazard information, "Trypanothione synthetase-IN-3" should be handled as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Spill Management: In case of a spill, immediately alert personnel in the area. Small spills can be absorbed with an inert material (e.g., vermiculite, sand), which should then be collected in a sealed container for disposal as chemical waste. For large spills, evacuate the area and contact your institution's EHS department.

Step-by-Step Disposal Protocol

The proper disposal of "Trypanothione synthetase-IN-3" requires a conservative approach due to the lack of specific hazard data. The primary goal is to manage the waste in a manner that is safe for personnel and the environment.

-

Hazard Assessment (Presumptive):

-

Waste Segregation and Collection:

-

Solid Waste: Collect solid "Trypanothione synthetase-IN-3" and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, sealed, and properly labeled hazardous waste container.

-

Liquid Waste: If the inhibitor is in solution, collect it in a compatible, leak-proof hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[3][4] Common laboratory practice involves segregating waste into categories such as halogenated solvents, non-halogenated solvents, and aqueous waste.

-

Empty Containers: Empty containers that held "Trypanothione synthetase-IN-3" should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1]

-

-

Container Labeling:

-

All waste containers must be clearly labeled with the words "Hazardous Waste."[3]

-

The label must include the full chemical name ("Trypanothione synthetase-IN-3"), the approximate concentration and quantity, and the date of accumulation.[2]

-

Indicate any known or suspected hazards. If unknown, state "Hazards Not Fully Characterized."

-

-

Storage:

-

Disposal Request:

-

Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

-

Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will collect the waste for final disposal.

-

Quantitative Data for Disposal Planning

As no specific data for "Trypanothione synthetase-IN-3" is available, the following table serves as a template for the information that should be obtained from the supplier or through internal testing under the guidance of your EHS department.

| Parameter | Value | Source/Justification |

| pH (for aqueous solutions) | To be determined | Necessary to assess corrosivity and for neutralization. |

| Flash Point | To be determined | Determines if the material is an ignitable hazardous waste. |

| Toxicity Data (e.g., LD50) | To be determined | Informs the level of handling precautions required. |

| Ecotoxicity Data | To be determined | Determines environmental hazards. |

| Recommended Quenching Agent | To be determined | For deactivation prior to disposal, if applicable. |

| Incompatible Materials | To be determined | Essential for safe storage and to prevent reactions. |

Experimental Protocol: General Procedure for Preparing an Unknown Chemical for Disposal

This protocol outlines a general method for preparing a small quantity of an unknown solid chemical inhibitor for disposal. This should only be performed by trained personnel in consultation with their EHS department.

Objective: To safely package a small quantity of "Trypanothione synthetase-IN-3" for hazardous waste disposal.

Materials:

-

"Trypanothione synthetase-IN-3" (solid)

-

Appropriate hazardous waste container (e.g., wide-mouth glass or polyethylene jar with a screw cap)

-

Hazardous waste label

-

Personal Protective Equipment (goggles, lab coat, gloves)

-

Spatula

-

Weighing paper

-

Chemical fume hood

Procedure:

-

Preparation: Don all necessary PPE and perform the work within a certified chemical fume hood.

-

Container Labeling: Affix a completed hazardous waste label to the waste container. Fill in all required information, noting that the hazards are not fully characterized.

-

Transfer: Carefully transfer the solid "Trypanothione synthetase-IN-3" from its original container into the designated hazardous waste container using a clean spatula.

-

Residue Collection: Use weighing paper to collect any residual powder and add it to the waste container to minimize contamination of the workspace.

-

Sealing: Securely close the lid of the hazardous waste container.

-

Decontamination: Decontaminate the spatula and any other reusable equipment that came into contact with the chemical. Dispose of any single-use contaminated items (e.g., gloves, weighing paper) in a separate, sealed bag for solid hazardous waste.

-

Storage: Place the sealed waste container in the designated Satellite Accumulation Area.

-

Pickup: Arrange for waste pickup by your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of "Trypanothione synthetase-IN-3".

Caption: Disposal workflow for Trypanothione Synthetase-IN-3.

References

- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]

- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]

- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 4. acewaste.com.au [acewaste.com.au]

- 5. ehrs.upenn.edu [ehrs.upenn.edu]

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Trypanothione Synthetase-IN-3

Essential safety protocols and disposal plans for researchers handling Trypanothione synthetase-IN-3, ensuring a secure laboratory environment.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Trypanothione synthetase-IN-3. Adherence to these protocols is paramount for minimizing risk and ensuring the integrity of your research. While some sources may indicate that similar compounds are not hazardous, it is best practice to handle all novel research chemicals with a comprehensive safety approach.

Personal Protective Equipment (PPE): A Multi-level Approach

The selection of appropriate PPE is the first line of defense against potential exposure to chemical and biological hazards in a laboratory setting.[1][2][3] A risk assessment of the specific procedures being performed will determine the necessary level of protection.[3][4]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Trypanothione synthetase-IN-3

| Activity | Minimum PPE Requirement | Enhanced Precautions (for higher risk procedures) |

| Weighing and Aliquoting (Solid Form) | Standard laboratory coat, safety glasses with side shields, nitrile gloves.[2][4] | In addition to minimum PPE, use a chemical fume hood or a ventilated balance enclosure. Consider double-gloving. |

| Solubilizing and Diluting | Standard laboratory coat, chemical splash goggles, nitrile gloves. | In addition to minimum PPE, work within a chemical fume hood. A face shield worn over goggles is recommended if there is a significant splash risk.[4][5] |

| Cell Culture and in vitro Assays | Standard laboratory coat, safety glasses, nitrile gloves. | If working with infectious agents or viral vectors, follow appropriate Biosafety Level (BSL) protocols, which may include gowns, double gloves, and respiratory protection. |

| Animal Handling and Administration | Laboratory coat, safety glasses, nitrile gloves. | Depending on the animal model and route of administration, additional PPE such as a respirator or specialized handling equipment may be necessary. |

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal procedures are critical to prevent contamination and ensure the safety of all laboratory personnel.

Table 2: Operational and Disposal Plan for Trypanothione synthetase-IN-3

| Step | Procedure |

| 1. Preparation | Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the workspace by covering surfaces with absorbent, disposable bench paper. |

| 2. Handling | Perform all manipulations of the compound, especially in its powdered form, within a certified chemical fume hood to minimize inhalation exposure. |

| 3. Decontamination | After each use, decontaminate all surfaces and equipment with an appropriate disinfectant or cleaning agent. Dispose of contaminated disposable materials as chemical waste. |

| 4. Waste Disposal (Solid) | Collect all solid waste contaminated with Trypanothione synthetase-IN-3 (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container. |

| 5. Waste Disposal (Liquid) | Collect all liquid waste containing the compound in a sealed, labeled, and appropriate hazardous waste container. Do not pour chemical waste down the drain. |

| 6. Emergency Spill | In case of a spill, evacuate the immediate area. For small spills, trained personnel wearing appropriate PPE can use a chemical spill kit to absorb and contain the material. For large spills, evacuate the laboratory and contact the institution's environmental health and safety (EHS) office immediately. |

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and PPE selection, the following diagrams provide a visual representation of the recommended workflows.

Caption: Workflow for the safe handling of Trypanothione synthetase-IN-3.

Caption: Decision-making process for selecting appropriate PPE.

References

- 1. PPE and Safety for Chemical Handling [acsmaterial.com]

- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.